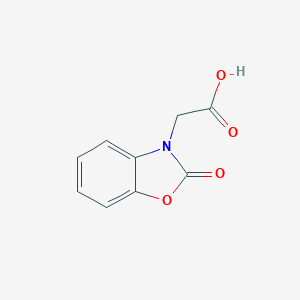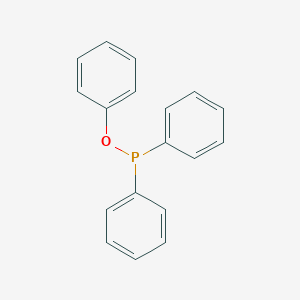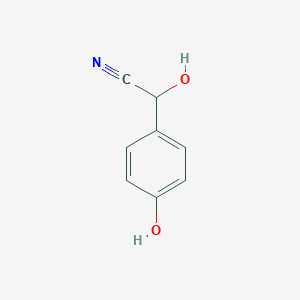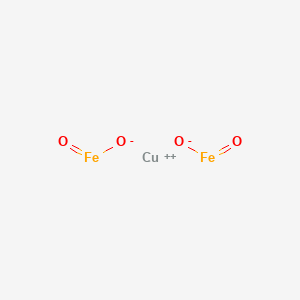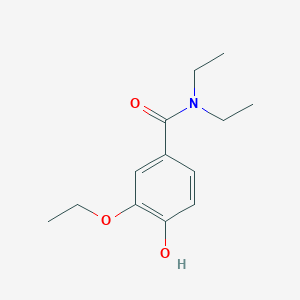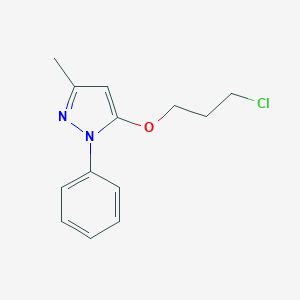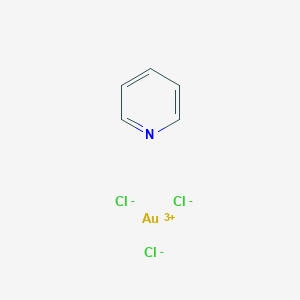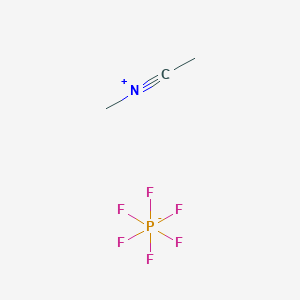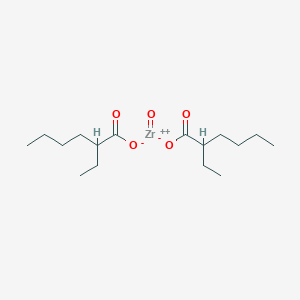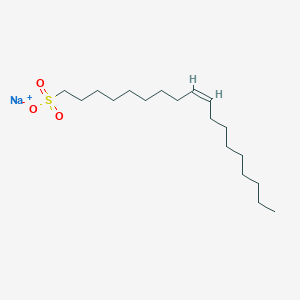
Sodium oleylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium oleylsulfonate (SOS) is an anionic surfactant that is commonly used in various industries, including pharmaceuticals, cosmetics, and detergents. It is synthesized from oleyl alcohol and sulfonic acid, and its unique chemical properties make it an ideal candidate for a wide range of applications. In
Mecanismo De Acción
Sodium oleylsulfonate works by reducing the interfacial tension between two immiscible phases, such as oil and water. It does this by adsorbing onto the surface of the oil droplets and forming a stable emulsion. This allows for better mixing and dispersion of the two phases, resulting in a more homogenous mixture.
Efectos Bioquímicos Y Fisiológicos
Sodium oleylsulfonate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which makes it useful in the treatment of skin diseases such as psoriasis and eczema. It has also been shown to have antimicrobial properties, which makes it useful in the treatment of infections caused by bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sodium oleylsulfonate in lab experiments is its ability to improve solubility and reduce surface tension. This allows for better mixing and dispersion of the reactants, resulting in a more homogenous mixture. However, one of the limitations of using Sodium oleylsulfonate is that it can be toxic to cells at high concentrations. Therefore, it is important to use it in moderation and to take proper safety precautions when handling it.
Direcciones Futuras
There are a number of future directions for research on Sodium oleylsulfonate. One area of interest is in the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is in the development of new applications for Sodium oleylsulfonate, such as in the field of drug delivery. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium oleylsulfonate, and to determine its safety profile for various applications.
Conclusion:
Sodium oleylsulfonate is a versatile anionic surfactant that has a wide range of scientific research applications. Its unique properties make it an ideal candidate for use in various industries, and its potential for future research is promising. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Sodium oleylsulfonate, we can gain a more comprehensive understanding of this important compound.
Métodos De Síntesis
Sodium oleylsulfonate is synthesized by reacting oleyl alcohol with sulfonic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, and at a high temperature. The resulting product is then neutralized with sodium hydroxide to form sodium oleylsulfonate. The purity of the final product is determined by the degree of sulfonation and the quality of the starting materials.
Aplicaciones Científicas De Investigación
Sodium oleylsulfonate has been extensively studied for its various scientific research applications. It is commonly used as a dispersant in the synthesis of nanoparticles, as a surfactant in emulsion polymerization, and as a wetting agent in the preparation of microemulsions. Its unique properties, such as its ability to reduce surface tension and improve solubility, make it an excellent candidate for these applications.
Propiedades
Número CAS |
15075-85-1 |
|---|---|
Nombre del producto |
Sodium oleylsulfonate |
Fórmula molecular |
C18H35NaO3S |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
sodium;(Z)-octadec-9-ene-1-sulfonate |
InChI |
InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9-; |
Clave InChI |
HDRLZNWDSGYGBZ-KVVVOXFISA-M |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+] |
Otros números CAS |
15075-85-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



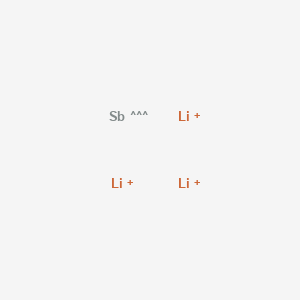
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
